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Compound of Interest

Compound Name:
2-Methoxy-6-nitrophenylacetic

acid

Cat. No.: B1605431 Get Quote

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic acid

Introduction
2-Methoxy-6-nitrophenylacetic acid is a substituted aromatic carboxylic acid that serves as a

valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern—

comprising a carboxylic acid, a methoxy group, and a nitro group in a specific ortho- and meta-

arrangement—renders it a versatile building block for the construction of more complex

molecular architectures. This guide provides a comprehensive overview of its chemical identity,

synthesis, characterization, potential applications, and safety protocols, designed to support

professionals in research and development.

Chapter 1: Chemical Identity and Structure
Elucidation
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in complex synthetic and developmental workflows. This chapter details the precise

nomenclature, structure, and key physicochemical properties of 2-Methoxy-6-
nitrophenylacetic acid.

IUPAC Nomenclature and Synonyms
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The systematic name for this compound, as defined by the International Union of Pure and

Applied Chemistry (IUPAC), is 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Commonly encountered synonyms and identifiers include:

2-Methoxy-6-nitrobenzeneacetic acid

CAS Number: 20876-28-2[1]

Chemical Structure
The molecule consists of a benzene ring substituted at position 1 with an acetic acid moiety, at

position 2 with a methoxy group, and at position 6 with a nitro group. The ortho-positioning of

the bulky methoxy and nitro groups relative to the acetic acid side chain introduces significant

steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Key Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental

conditions, including solvent selection, reaction temperature, and purification methods.

Property Value Source

Molecular Formula C₉H₉NO₅ [1]

Molecular Weight 211.17 g/mol [1]

Physical Form Solid

Storage Temperature
Room Temperature, sealed in

dry conditions
[1]

Chapter 2: Synthesis and Mechanistic Insights
While multiple synthetic routes may be conceived, a common and logical approach involves the

nitration of a commercially available precursor. This section outlines a plausible synthesis
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pathway, explains the rationale behind the procedural steps, and provides a representative

experimental protocol.

Proposed Synthesis Pathway: Nitration of 2-
Methoxyphenylacetic acid
The synthesis of 2-Methoxy-6-nitrophenylacetic acid can be efficiently achieved through the

electrophilic aromatic substitution (nitration) of 2-Methoxyphenylacetic acid. The methoxy group

is a strong activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-

director. The combined directing effects favor substitution at the positions ortho and para to the

methoxy group. Due to steric hindrance from the acetic acid group at the adjacent position,

nitration is expected to occur preferentially at the other ortho position (C6) and the para

position (C4).
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Start: 2-Methoxyphenylacetic acid

Electrophilic Nitration

Reagents:
- Acetic Anhydride

- Nitric Acid (HNO₃)

Aqueous Workup
(Quenching & Extraction)

Purification
(Recrystallization or Chromatography)

Product: 2-Methoxy-6-nitrophenylacetic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
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This protocol is a representative example based on standard nitration procedures for similar

substrates, such as the synthesis of 2-methyl-3-nitrophenylacetic acid[2]. Caution: This reaction

should only be performed by trained personnel in a well-ventilated fume hood with appropriate

personal protective equipment.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a dropping funnel, dissolve 2-methoxyphenylacetic acid (1 equivalent) in

acetic anhydride (1.1 equivalents).

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Stirring is crucial to

ensure uniform temperature.

Nitration: Add concentrated nitric acid (1.4-1.6 equivalents) dropwise via the dropping funnel,

ensuring the internal temperature does not exceed 10 °C. The use of acetic anhydride as a

solvent and reagent helps to control the reaction's exothermicity and generates acetyl nitrate

in situ, a milder nitrating agent than nitric acid alone.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring

to quench the reaction and precipitate the crude product.

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold

water to remove residual acids.

Purification: The crude product, which may contain the 4-nitro isomer, can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography to yield the pure 2-Methoxy-6-nitrophenylacetic acid.

Mechanistic Considerations
The key to this synthesis is controlling the regioselectivity of the nitration. The powerful ortho-

directing effect of the methoxy group is the primary driver for substitution at the C6 position.

The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to

form acetyl nitrate (CH₃COONO₂), which is a less aggressive and more selective nitrating

agent. This helps to prevent over-nitration and the formation of unwanted byproducts. The low
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temperature is critical to control the rate of this highly exothermic reaction and to minimize side

reactions.

Chapter 3: Spectroscopic and Analytical
Characterization
Confirming the identity and purity of a synthesized compound is paramount. This chapter

outlines the expected spectroscopic signatures for 2-Methoxy-6-nitrophenylacetic acid based

on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex

multiplet pattern, typically in the range of δ 7.0-8.0 ppm.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid

methylene group is expected, likely around δ 3.8-4.2 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed,

typically around δ 3.9-4.1 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which

is exchangeable with D₂O.

¹³C NMR:

Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm.

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160

ppm), including the carbon bearing the methoxy group (C-O), the nitro group (C-N), and

the acetic acid group (C-C).

Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1605431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-

2960 cm⁻¹ (aliphatic).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group,

typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

C-O Stretch (Ether): An absorption in the region of 1200-1275 cm⁻¹.

Mass Spectrometry (MS)
In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at

m/z = 211. Key fragmentation patterns would likely include the loss of the carboxylic acid group

(-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
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Spectroscopic Data
Expected Chemical Shift /

Frequency / m/z
Assignment

¹H NMR δ 10-12 ppm (broad s) -COOH

δ 7.0-8.0 ppm (m) Ar-H

δ 3.9-4.1 ppm (s) -OCH₃

δ 3.8-4.2 ppm (s) -CH₂-

IR 2500-3300 cm⁻¹ (broad) O-H stretch

1700-1725 cm⁻¹ (strong) C=O stretch

1520-1560 cm⁻¹ (strong) Asymmetric N-O stretch

1340-1380 cm⁻¹ (strong) Symmetric N-O stretch

MS (EI) m/z = 211 [M]⁺

m/z = 166 [M - COOH]⁺

m/z = 165 [M - NO₂]⁺

Chapter 4: Applications in Research and Drug
Development
The utility of 2-Methoxy-6-nitrophenylacetic acid lies in its potential as a precursor for more

elaborate molecular targets.

Role as a Synthetic Intermediate
This compound is a classic example of a building block. The three functional groups can be

selectively manipulated:

The nitro group can be reduced to an amine (-NH₂), which can then be used to form amides,

participate in cyclization reactions, or be converted into a diazonium salt for further

functionalization.
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The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced

to an alcohol.

The methoxy group is generally stable but can be cleaved under harsh conditions if

necessary.

Potential in Heterocyclic Chemistry
A key application of related nitrophenylacetic acids is in the synthesis of heterocyclic

compounds. For example, the reduction of the nitro group to an amine, followed by an

intramolecular condensation with the carboxylic acid (or a derivative), can lead to the formation

of lactams—core structures in many biologically active molecules. This intramolecular

cyclization is a powerful strategy in medicinal chemistry.

Relevance to Bioactive Molecules
While direct applications of 2-Methoxy-6-nitrophenylacetic acid itself are not widely

documented, derivatives of nitrophenylacetic acids are precursors to various biologically active

molecules.[3] They are used in the synthesis of anti-inflammatory agents, enzyme inhibitors,

and anticancer agents.[3][4] The strategic placement of the functional groups in 2-Methoxy-6-
nitrophenylacetic acid makes it an attractive starting material for creating libraries of novel

compounds for drug discovery screening.

Chapter 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification
This chemical is considered hazardous and may cause:

Skin irritation.

Serious eye irritation.

Respiratory irritation.[5][6]
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Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering
Controls

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a

chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

Hand Protection: Wear appropriate chemical-resistant gloves.[7]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

First Aid Measures
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[5][6]

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin

irritation occurs, seek medical attention.[5][6]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[5][6]

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical

attention if symptoms occur.[6]

Storage and Disposal
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool

place.[5][6]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, regional, and national regulations.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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